![molecular formula C18H23NO5S B2806826 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396854-34-4](/img/structure/B2806826.png)
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H23NO5S and its molecular weight is 365.44. The purity is usually 95%.
The exact mass of the compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Free Synthesis of Polysubstituted Pyrroles
Researchers have developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, including those with furan and methoxyphenyl groups, using surfactants in an aqueous medium. This approach utilizes microwave conditions to achieve good to excellent yields, highlighting a green chemistry perspective on synthesizing complex heterocyclic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).
Synthesis and Biological Screening of Sulfonamide Derivatives
A study synthesized a series of sulfonamide derivatives containing the furan moiety for in vitro biological screening. These compounds showed potential antimicrobial activities, indicating their relevance in developing new therapeutic agents (El-Gaby et al., 2018).
Enantioselective Synthesis of Conformationally Restricted Homophenylalanine Analogs
The enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, starting from furan and methoxyphenyl precursors, was achieved. This process highlights the synthesis of conformationally restricted amino acid analogs, potentially useful in medicinal chemistry and drug design (Demir et al., 2004).
Anticancer Activity of Furan-Containing Compounds
PVHD303, a compound containing furan and methoxyphenyl groups, showed potent antiproliferative activity against human lung cancer cell lines and inhibited tumor growth in vivo. This discovery underscores the potential of furan-containing compounds in anticancer therapy (Suzuki et al., 2020).
Exploration of Furan Derivatives for New Therapeutic Agents
The exploration of new furan derivatives from various sources, including endophytic fungi, has led to the discovery of compounds with potential biological activities. These findings suggest the importance of furan derivatives in the development of new therapeutic agents (Chen et al., 2017).
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-23-16-8-4-14(5-9-16)10-12-25(21,22)19-13-18(20,15-6-7-15)17-3-2-11-24-17/h2-5,8-9,11,15,19-20H,6-7,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKSADJUANJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.